molecular formula C22H26N4O4 B12176773 1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B12176773
M. Wt: 410.5 g/mol
InChI Key: MTLZJNCSBARTJN-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a cyclopenta[b]pyrazolo[4,3-e]pyridine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps. The starting materials often include 3,4,5-trimethoxybenzaldehyde and isopropylamine. The key steps in the synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives.

    Construction of the cyclopentane ring: This step may involve a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the carboxamide group: This is typically done through an amidation reaction using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), Friedel-Crafts reagents (e.g., AlCl₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile
  • (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid amide derivatives

Uniqueness

1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific structural features, such as the cyclopenta[b]pyrazolo[4,3-e]pyridine core, which imparts distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

4-propan-2-yl-N-(3,4,5-trimethoxyphenyl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C22H26N4O4/c1-12(2)26-21-15(11-23-26)19(14-7-6-8-16(14)25-21)22(27)24-13-9-17(28-3)20(30-5)18(10-13)29-4/h9-12H,6-8H2,1-5H3,(H,24,27)

InChI Key

MTLZJNCSBARTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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